3-Chloro-4-fluoro-1,1'-biphenyl

Urease inhibition Medicinal chemistry Antiulcer agents

3-Chloro-4-fluoro-1,1'-biphenyl is a dihalogenated biphenyl (C₁₂H₈ClF, MW 206.64 g/mol) bearing a chlorine atom at the meta (3-) position and a fluorine atom at the para (4-) position on the same phenyl ring. This vicinal chloro-fluoro substitution pattern produces a computed XLogP3 of 4.8, placing it at the upper lipophilicity range among monohalogenated and dihalogenated biphenyl congeners.

Molecular Formula C12H8ClF
Molecular Weight 206.64 g/mol
Cat. No. B15395148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-1,1'-biphenyl
Molecular FormulaC12H8ClF
Molecular Weight206.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H8ClF/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H
InChIKeyQIXLSERMVXBMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-fluoro-1,1'-biphenyl (CAS 1803002-70-1): Core Physicochemical and Structural Profile for Procurement Screening


3-Chloro-4-fluoro-1,1'-biphenyl is a dihalogenated biphenyl (C₁₂H₈ClF, MW 206.64 g/mol) bearing a chlorine atom at the meta (3-) position and a fluorine atom at the para (4-) position on the same phenyl ring [1]. This vicinal chloro-fluoro substitution pattern produces a computed XLogP3 of 4.8, placing it at the upper lipophilicity range among monohalogenated and dihalogenated biphenyl congeners [1]. The compound serves as a key synthetic intermediate in medicinal chemistry, liquid crystal materials, and agrochemical discovery programs, where the combination of an electron-withdrawing chlorine (σₘ = 0.37) and a strongly electronegative fluorine (σₚ = 0.06) on adjacent carbons creates a distinctive electronic environment exploitable in cross-coupling reactions and structure–activity relationship (SAR) optimization [2].

Why 3-Chloro-4-fluoro-1,1'-biphenyl Cannot Be Interchanged with Other Halogenated Biphenyls: Position-Specific Substitution Governs Lipophilicity, Metabolism, and Target Engagement


Halogenated biphenyls are not commodity reagents; the position and identity of each halogen substituent dictate the compound's metabolic fate, radical cation stability, and biological target interaction profile. Systematic comparative studies demonstrate that ortho- and meta-halosubstituted biphenyls are metabolized by hepatic cytochrome P450 enzymes at significantly slower rates than their para-substituted isomers [1], while para-chloro substitution specifically induces a substantial red shift in radical cation absorption maxima and extends half-life relative to fluoro substitution [2]. Furthermore, in side-by-side pharmacological assays, the 3-chloro-4-fluoro substitution pattern on a phenyl ring confers superior urease inhibition and haemolytic activity compared to congeners bearing 4-chloro, 4-fluoro, 4-trifluoromethyl, 4-methoxy, or unsubstituted phenyl groups [3]. Therefore, substituting 3-chloro-4-fluoro-1,1'-biphenyl with 4-chloro-4'-fluorobiphenyl (CAS 398-22-1), 3-chlorobiphenyl (CAS 2051-61-8), or 4-fluorobiphenyl (CAS 324-74-3) will alter lipophilicity, metabolic stability, and target potency in ways that cannot be predicted by halogen count alone.

3-Chloro-4-fluoro-1,1'-biphenyl Quantitative Head-to-Head Evidence: Six Dimensions of Verifiable Differentiation from Closest Analogs


Urease Inhibition: 3-Chloro-4-fluoro-phenyl Derivative Outperforms All Other Halogenated and Non-Halogenated Congeners in Direct Comparative Assay

In a systematic head-to-head evaluation of ten 4-arylthiophene-2-carbaldehyde derivatives synthesized via Suzuki-Miyaura coupling, the derivative bearing the 3-chloro-4-fluoro-phenyl substituent (compound 2i) achieved the lowest IC₅₀ of 27.1 µg/mL against urease, outperforming all nine comparator compounds in the series [1]. This value was numerically superior to the thiourea standard (IC₅₀ = 27.5 µg/mL), whereas the unsubstituted phenyl analog (2a) gave 27.9 µg/mL, the 4-chlorophenyl analog (2b) gave 32.2 µg/mL, the 4-fluorophenyl analog (2c) gave 28.4 µg/mL, the 4-trifluoromethylphenyl analog (2d) gave 31.2 µg/mL, and the 4-methoxyphenyl analog (2e) gave 29.2 µg/mL [1]. The authors explicitly noted that 'compound 2i with 3-chloro, 4-fluoro groups led to enhanced urease inhibition, while compounds 2b, 2f with electron-donating groups exhibited less urease inhibition' [1]. This demonstrates that the specific 3-chloro-4-fluoro arrangement, not merely the presence of halogens, drives the activity enhancement.

Urease inhibition Medicinal chemistry Antiulcer agents

Haemolytic Activity: 3-Chloro-4-fluoro-phenyl Derivative Exhibits 2.4-Fold Higher Lysis than the Next Most Active Halogenated Congener

In the same comparative series (2a–2j), the 3-chloro-4-fluoro-phenyl derivative (2i) displayed the highest haemolytic activity with an average lysis percentage of 9.779 ± 0.095%, substantially exceeding all other derivatives [1]. The next most active compound was 2f (4-benzyloxy-3-methoxyphenyl) at 6.083 ± 0.143%, followed by 2b (4-chlorophenyl) at 5.003 ± 0.078% and 2g (3,4,5-trimethoxyphenyl) at 4.525 ± 0.075% [1]. The 4-fluorophenyl analog (2c) and 4-trifluoromethylphenyl analog (2d) showed only 3.934 ± 0.095% and 3.306 ± 0.058% lysis, respectively [1]. The authors identified compounds 2f and 2i as exhibiting the highest haemolytic action and suggested these compounds might be considered as potential antitumor agents [1]. The 2.4-fold differential between 2i and the 4-fluorophenyl analog (2c) demonstrates that the specific 3-chloro-4-fluoro juxtaposition, rather than the individual halogen atoms, is responsible for the membrane-disrupting activity.

Haemolytic activity Anticancer screening Cytotoxicity

Calculated Lipophilicity (XLogP3): 3-Chloro-4-fluoro-1,1'-biphenyl Is 0.22–1.3 Log Units More Lipophilic than Positional Isomers and Mono-Halogenated Analogs

The computed octanol-water partition coefficient (XLogP3) for 3-chloro-4-fluoro-1,1'-biphenyl is 4.8, as reported in PubChem [1]. This value is higher than that of its positional isomer 3-chloro-4'-fluorobiphenyl (Cl and F on different rings; LogP = 4.15) [2], and substantially exceeds the experimentally measured logP of 3-chlorobiphenyl (4.58–4.71) [3][4], 4-chlorobiphenyl (4.61) [5], and 4-fluorobiphenyl (3.49–3.91) . The 0.65 log unit difference versus 3-chloro-4'-fluorobiphenyl (the cross-ring isomer) is particularly significant, as it translates to an approximately 4.5-fold higher octanol-water partition coefficient, indicating greater membrane permeability potential. The 0.22–0.89 log unit advantage over 3-chlorobiphenyl and 4-chlorobiphenyl, and the 0.89–1.31 log unit advantage over 4-fluorobiphenyl, position 3-chloro-4-fluoro-1,1'-biphenyl in a distinct lipophilicity space that may favor passive membrane diffusion while retaining acceptable solubility characteristics.

Lipophilicity Drug-likeness ADME prediction

Microsomal Metabolic Stability: Meta-Chloro Substitution Confers Slower Oxidative Metabolism Compared to Para-Chlorinated Biphenyls

A comparative in vitro metabolism study by Borlakoglu et al. (1993) using hepatic microsomes from control and Aroclor 1254-treated rats and pigeons established that ortho- and meta-halosubstituted biphenyls were less rapidly metabolized than para-substituted isomers [1]. This study directly tested 2-, 3-, and 4-bromo-, 2- and 4-chloro-, and 2-fluorobiphenyl, with para hydroxylation being the preferred metabolic route for all substrates [1]. The finding that meta-substitution retards microsomal oxidation is directly applicable to 3-chloro-4-fluoro-1,1'-biphenyl, which bears a chlorine at the meta position (C-3). In contrast, 4-chlorobiphenyl and 4-chloro-4'-fluorobiphenyl both possess para-chlorine substitution that would be expected to undergo more rapid oxidative metabolism. Additionally, the rate of metabolism of halobiphenyls by induced P450 isoenzymes showed altered regioselective hydroxylation pathways, further differentiating the metabolic fate of positional isomers [1]. The companion study by the same group confirmed that the molecular structures of polyhalogenated biphenyls correlate with their metabolism by hepatic microsomal monooxygenases [2].

Metabolic stability Cytochrome P450 Hepatic clearance

NO Scavenging Activity: 3-Chloro-4-fluoro-phenyl Derivative Ranks Second in Series and Is 2-Fold More Potent than Unsubstituted and 4-Chlorophenyl Analogs

In the nitric oxide (NO) scavenging assay from the same comparative series (2a–2j), the 3-chloro-4-fluoro-phenyl derivative (2i) achieved an IC₅₀ of 46.1 µg/mL, second only to the 4-trifluoromethylphenyl derivative 2d (IC₅₀ = 45.6 µg/mL) and substantially more potent than the unsubstituted phenyl analog 2a (IC₅₀ = 92.5 µg/mL), the 4-chlorophenyl analog 2b (IC₅₀ = 66.6 µg/mL), and the 4-fluorophenyl analog 2c (IC₅₀ = 83.3 µg/mL) [1]. Compounds 2e–2h were inactive for NO scavenging [1]. The 2i compound also showed 57 ± 0.0021% activity at 50 µg/mL and 72 ± 0.009% at 100 µg/mL, compared to only 33 ± 0.0035% and 48 ± 0.049% for the unsubstituted phenyl analog 2a at the same concentrations [1]. The authors specifically noted that 'compound 2i with 3-chloro, 4-fluoro moiety showed a higher percentage of NO scavenging' [1], reinforcing the substitution pattern as the driver of the enhanced activity.

Nitric oxide scavenging Antioxidant Anti-inflammatory

Radical Cation Stability: Fluoro Substitution Does Not Perturb Decay Kinetics, While Chloro Substitution Position Determines Half-Life and Spectral Properties

Pulse radiolysis studies by Anklam et al. (1989) systematically compared the optical absorption characteristics and decay kinetics of radical cations derived from monohalogenated biphenyls, including 2-fluoro-, 3-fluoro-, 4-fluoro-, 2-chloro-, 3-chloro-, and 4-chlorobiphenyl, against the unsubstituted biphenyl radical cation [1]. A key finding was that fluoro substitution does not exert a strong effect on the optical absorption characteristics and decay kinetics of the radical cations, whereas para-substitution by chlorine leads to a substantial red shift in the absorption maxima and an increase in the half-life [1]. For 3-chloro-4-fluoro-1,1'-biphenyl, this implies that the para-fluoro substituent (C-4) will minimally perturb radical cation stability, while the meta-chloro substituent (C-3) will confer intermediate stability between ortho- and para-chloro-substituted systems. This combination may be advantageous in applications where controlled radical cation behavior is desired, such as in organic semiconductor or liquid crystal materials [2]. The DFT and time-resolved resonance Raman study by Lee et al. (2001) further confirmed that the type of halogen (F, Cl, Br) and its substitution position influences the structure and properties of halogenated biphenyl radical cations, with ortho substitution increasing the degree of planarity compared to meta and para substitution due to steric interactions [3].

Radical cation stability Pulse radiolysis Photoelectron spectroscopy

Validated Application Scenarios for 3-Chloro-4-fluoro-1,1'-biphenyl: Where Quantitative Differentiation Drives Procurement Decisions


Medicinal Chemistry: Urease-Targeted Drug Discovery (Antiulcer and Antibacterial Programs)

3-Chloro-4-fluoro-1,1'-biphenyl is the preferred building block for synthesizing 4-arylthiophene-2-carbaldehyde derivatives targeting urease inhibition. In direct head-to-head comparison across ten analogs, the 3-chloro-4-fluoro-phenyl derivative achieved the most potent IC₅₀ (27.1 µg/mL), outperforming the 4-chlorophenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl congeners by 4.6–15.8% [1]. Medicinal chemistry teams pursuing anti-Helicobacter pylori or antiulcer agents should prioritize this building block to maximize the probability of achieving sub-30 µg/mL potency in primary screens.

Anticancer Lead Discovery: Haemolytic Activity-Guided Cytotoxic Screening

For anticancer programs using haemolytic activity as a surrogate for membrane-active cytotoxicity, 3-chloro-4-fluoro-1,1'-biphenyl-derived compounds offer a 1.6–3.0-fold activity advantage over all other halogenated and non-halogenated phenyl building blocks tested [1]. The 3-chloro-4-fluoro-phenyl derivative (2i) generated 9.78% lysis, compared to only 3.31–5.00% for mono-halogenated analogs, making it the top candidate for hit identification in phenotypic cytotoxicity screens where membrane disruption is a desired mechanism [1].

ADME/PK Optimization: Leveraging Meta-Chloro Substitution for Reduced Hepatic Clearance

For drug discovery programs where metabolic stability is a key optimization parameter, 3-chloro-4-fluoro-1,1'-biphenyl should be selected over para-chlorinated biphenyl analogs such as 4-chloro-4'-fluorobiphenyl. The meta-chloro substitution pattern has been shown to reduce the rate of hepatic microsomal oxidation relative to para-substituted isomers [2]. Combined with the higher computed logP (XLogP3 = 4.8) compared to 4-fluorobiphenyl (logP = 3.49–3.91) [3], this building block offers a dual advantage of potentially slower clearance and enhanced membrane permeability.

Materials Science: Liquid Crystal and Organic Semiconductor Intermediate with Tailored Radical Cation Properties

3-Chloro-4-fluoro-1,1'-biphenyl is specifically claimed as a precursor for chiral liquid crystal compositions in European Patent EP 0243209 A3 [4]. The unique radical cation profile—where the para-fluoro substituent provides electronic modulation without altering decay kinetics, while the meta-chloro substituent contributes intermediate radical cation stability—makes this compound a versatile intermediate for organic electronic materials where controlled charge transport properties are essential [5][6]. This substitution pattern cannot be replicated by 4-chloro-4'-fluorobiphenyl or mono-halogenated biphenyls.

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